molecular formula C12H9BrF3NO2 B1414058 Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805188-34-4

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Cat. No. B1414058
CAS RN: 1805188-34-4
M. Wt: 336.1 g/mol
InChI Key: JICURKJAPWSALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate (EBCTP) is a synthetic compound that has been used for a variety of scientific applications. It is a compound of bromine, cyanide, and trifluoromethyl groups, which makes it a highly reactive and versatile molecule. EBCTP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical studies.

Scientific Research Applications

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various organic compounds. It has also been used in drug discovery as a tool for identifying and synthesizing novel drugs. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in biochemical studies to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate acts as an electrophile, meaning that it can react with nucleophiles such as amines, carboxylic acids, and thiols. This reaction occurs through the formation of a covalent bond between the electrophile and the nucleophile. This covalent bond can then be further modified by other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate can interact with proteins and enzymes in the body. This interaction can lead to changes in the structure and function of proteins and enzymes, which can affect the biochemical and physiological processes in the body.

Advantages and Limitations for Lab Experiments

The use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments. It is a highly toxic compound and should be handled with care. In addition, it is sensitive to air and light and should be stored in a dark, airtight container.

Future Directions

The potential future directions for Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are numerous. One potential direction is the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in drug discovery. Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to synthesize novel drugs with improved efficacy and fewer side effects. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to study the structure and function of proteins and enzymes, which could lead to a better understanding of diseases and the development of new treatments. Finally, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used in the synthesis of organic compounds, which could lead to the development of new materials with improved properties.

properties

IUPAC Name

ethyl 2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-4-10(13)8(6-17)3-9(7)12(14,15)16/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICURKJAPWSALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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